What are the physical and chemical properties of palladium hydroxide?
What are the physical and chemical properties of palladium hydroxide?
An In-depth Technical Guide to the Physical and Chemical Properties of Palladium Hydroxide (B78521)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium hydroxide, particularly in its carbon-supported form known as Pearlman's catalyst, is a cornerstone of modern organic synthesis and plays a pivotal role in the development of pharmaceuticals.[1] Unlike palladium on carbon (Pd/C), which is pyrophoric, palladium hydroxide on carbon is safer to handle and often exhibits superior catalytic activity and selectivity in a range of transformations.[2] Its efficacy in hydrogenation, hydrogenolysis, and carbon-carbon bond-forming reactions makes it an indispensable tool for medicinal chemists and process developers.[1][3][4]
Recent studies have elucidated that the structure of Pearlman's catalyst is more complex than the simple stoichiometric formula Pd(OH)₂ suggests. It is now understood to be a core-shell structure consisting of nano-particulate hydrous palladium oxide on a carbon support, capped with a monolayer of hydroxyl groups and water (C/PdO/OH/H₂O).[4][5] This guide provides a comprehensive overview of the known physical and chemical properties of palladium hydroxide, detailed experimental protocols for its synthesis and characterization, and its applications in catalysis.
Physical and Chemical Properties
Palladium (II) hydroxide is an inorganic compound of palladium in the +2 oxidation state. Its properties are summarized below, with quantitative data presented in structured tables for clarity.
Physical Properties
Palladium hydroxide is typically a dark brown or black, odorless, powdered solid that is stable under ambient conditions.[6]
| Property | Value | Source(s) |
| Chemical Formula | Pd(OH)₂ | [3][6][7] |
| Molecular Weight | 140.43 g/mol | [6][8] |
| Appearance | Black or dark brown powder | [6][8][9] |
| Odor | Odorless | [6] |
| Solubility in Water | Insoluble | [8] |
| Solubility Product (Ksp) | pKsp: 31.0 | [3][8][9] |
| Density | 3.44 g/cm³ (at 20°C) | [8] |
Chemical Properties
The chemical behavior of palladium hydroxide is dominated by its catalytic activity and its nature as a basic hydroxide. Freshly precipitated, it is more reactive and can be dissolved in acids.[9]
| Property | Description | Source(s) |
| IUPAC Name | palladium(2+) dihydroxide | [6] |
| Common Names | Palladium(II) hydroxide, Pearlman's Catalyst (when on carbon) | [1][2][6] |
| Thermal Stability | Decomposes upon heating. TGA shows mass loss due to dehydration below 260°C. At higher temperatures (500-600°C), it decomposes, releasing oxygen. | [9][10] |
| Reactivity | Reacts with acids. Can be reduced to metallic palladium by agents like formic acid or formaldehyde. The carbon-supported form is a highly active catalyst for hydrogenation, hydrogenolysis, and C-C coupling reactions (e.g., Suzuki, Fukuyama).[2][3][9] | |
| Safety | Non-pyrophoric, making it a safer alternative to Pd/C. Considered a hazardous substance that may cause skin and eye irritation. | [2][9] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of palladium hydroxide on carbon (Pearlman's Catalyst) are provided below.
Synthesis of Palladium Hydroxide on Carbon (Pearlman's Catalyst)
This protocol is adapted from established laboratory procedures for preparing highly active Pearlman's catalyst.
Objective: To synthesize 20% Pd(OH)₂ on activated carbon.
Materials:
-
Palladium (II) chloride (PdCl₂)
-
Activated Carbon (HCl-washed grade)
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)
-
Deionized (DI) water
-
Acetic acid (glacial)
Procedure:
-
Slurry Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine PdCl₂ (e.g., 2.0 g) and activated carbon (e.g., 4.8 g). Add 40 mL of DI water to form a slurry.
-
Heating: Place the flask in an oil bath preheated to 80°C and stir the slurry for 20-30 minutes.
-
Precipitation: While stirring vigorously, add a solution of LiOH·H₂O (e.g., 1.0 g in 8 mL DI water) in one portion. Alternatively, a solution of NaOH can be used.[9] An immediate color change to deep black indicates the precipitation of palladium hydroxide.
-
Stirring & Cooling: Turn off the heat and allow the mixture to stir and cool to room temperature. Continue stirring for at least 12-16 hours.[9]
-
Filtration and Washing: Collect the solid catalyst by vacuum filtration. Wash the filter cake thoroughly with several portions of DI water.
-
Acid Wash (Optional): To remove any residual base, wash the catalyst with a dilute acetic acid solution (e.g., 0.2 mL in 40 mL DI water), followed by another wash with DI water until the filtrate is neutral.
-
Drying: Compress the filter cake to remove excess water. Dry the catalyst under high vacuum overnight to yield the final product.
The logical workflow for synthesizing and characterizing a heterogeneous catalyst like palladium hydroxide is illustrated below.
Characterization Protocols
2.2.1 X-ray Diffraction (XRD) Analysis
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Purpose: To identify the crystalline phases present in the catalyst and estimate crystallite size. For Pearlman's catalyst, XRD helps confirm the presence of palladium-based species and the absence of precursors like PdCl₂. The actual structure is complex, often showing broad peaks indicative of nano-particulate, poorly crystalline PdO rather than a well-defined Pd(OH)₂ phase.[5][11]
-
Methodology:
-
A small amount of the dried catalyst powder is mounted on a sample holder.
-
The sample is analyzed using a powder diffractometer, typically with Cu Kα radiation (λ = 1.5406 Å).
-
Data is collected over a 2θ range (e.g., 10-90°) with a defined step size and scan speed.
-
The resulting diffraction pattern is compared to standard patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database to identify phases.[12][13] The (101) plane for tetragonal PdO, for instance, appears around 2θ = 33.8°.[11]
-
2.2.2 X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Purpose: To determine the surface elemental composition and the oxidation state of palladium. XPS is critical for confirming the presence of Pd(II) species and distinguishing them from metallic Pd(0).[5]
-
Methodology:
-
The catalyst sample is placed in an ultra-high vacuum (UHV) chamber.
-
The surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα).
-
The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
-
High-resolution spectra of the Pd 3d region are recorded. The binding energy of the Pd 3d₅/₂ peak is indicative of the oxidation state:
-
2.2.3 Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability of the catalyst and quantify its water content.
-
Methodology:
-
A precise mass of the catalyst (typically 5-10 mg) is placed in a TGA crucible.[17]
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[17]
-
The mass of the sample is recorded as a function of temperature.
-
For Pd(OH)₂/C, a mass loss event below 260°C corresponds to the loss of adsorbed water and the dehydration of the hydroxide/hydrous oxide to palladium oxide (PdO).[10]
-
Catalytic Applications in Drug Development
Palladium hydroxide on carbon is a highly chemoselective catalyst. Its ability to perform hydrogenolysis under mild conditions makes it invaluable for late-stage functionalization and deprotection steps in complex molecule synthesis.
Hydrogenolysis and Debenzylation
One of the most prominent uses of Pearlman's catalyst is the cleavage of benzyl (B1604629) groups from amines (N-debenzylation) and ethers (O-debenzylation).[1][3] This reaction is a critical deprotection step in peptide synthesis and the creation of complex pharmaceutical intermediates. The catalyst is notably selective, often leaving other reducible functional groups and even benzyl ethers intact while cleaving N-benzyl groups.[18]
The proposed catalytic cycle for debenzylation involves the active Pd(0) sites, which are generated in situ from the Pd(OH)₂ precursor under the reaction conditions (e.g., in the presence of H₂).
Carbon-Carbon Coupling Reactions
Pearlman's catalyst has proven to be a highly effective heterogeneous pre-catalyst for various C-C coupling reactions, including Suzuki, Sonogashira, and Fukuyama reactions.[2] This is particularly advantageous in pharmaceutical manufacturing, as it simplifies catalyst removal from the final product, minimizing palladium contamination, which is a significant regulatory concern.[2]
Conclusion
Palladium hydroxide, especially as Pearlman's catalyst, is a versatile and robust tool for chemical synthesis. Its unique core-shell structure of hydrous palladium oxide on carbon contributes to its high catalytic activity and favorable safety profile. A thorough understanding of its physical and chemical properties, combined with standardized protocols for its synthesis and characterization, enables researchers and drug development professionals to harness its full potential for creating complex molecules efficiently and safely.
References
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- 2. Organic Syntheses Procedure [orgsyn.org]
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- 5. researchgate.net [researchgate.net]
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- 8. Palladium hydroxide | 12135-22-7 [chemicalbook.com]
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- 10. researchgate.net [researchgate.net]
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- 13. X-ray diffraction studies of oxidized high-palladium alloys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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- 16. researchgate.net [researchgate.net]
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- 18. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers | Semantic Scholar [semanticscholar.org]
